molecular formula C8H11BrClNO B15323392 2-[(1R)-1-aminoethyl]-5-bromophenolhydrochloride

2-[(1R)-1-aminoethyl]-5-bromophenolhydrochloride

Cat. No.: B15323392
M. Wt: 252.53 g/mol
InChI Key: ZOWFHKMYUQCATM-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1R)-1-aminoethyl]-5-bromophenol hydrochloride is an organic compound with significant applications in various scientific fields. It is characterized by the presence of an aminoethyl group and a bromophenol moiety, making it a versatile compound in synthetic chemistry and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst to achieve the desired bromophenol intermediate

Industrial Production Methods

Industrial production of 2-[(1R)-1-aminoethyl]-5-bromophenol hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1R)-1-aminoethyl]-5-bromophenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenol moiety to phenol or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-[(1R)-1-aminoethyl]-5-bromophenol hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-[(1R)-1-aminoethyl]-5-bromophenol hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the bromophenol moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1R)-1-aminoethyl]-5-chlorophenol hydrochloride
  • 2-[(1R)-1-aminoethyl]-5-iodophenol hydrochloride
  • 2-[(1R)-1-aminoethyl]-5-fluorophenol hydrochloride

Uniqueness

2-[(1R)-1-aminoethyl]-5-bromophenol hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, iodo, and fluoro analogs. The bromine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H11BrClNO

Molecular Weight

252.53 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]-5-bromophenol;hydrochloride

InChI

InChI=1S/C8H10BrNO.ClH/c1-5(10)7-3-2-6(9)4-8(7)11;/h2-5,11H,10H2,1H3;1H/t5-;/m1./s1

InChI Key

ZOWFHKMYUQCATM-NUBCRITNSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Br)O)N.Cl

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.